1-(p-Tolyl)-3-adamantanecarboxylicaci

Catalog No.
S14353824
CAS No.
M.F
C18H22O2
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(p-Tolyl)-3-adamantanecarboxylicaci

Product Name

1-(p-Tolyl)-3-adamantanecarboxylicaci

IUPAC Name

(5S,7R)-3-(4-methylphenyl)adamantane-1-carboxylic acid

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C18H22O2/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)16(19)20/h2-5,13-14H,6-11H2,1H3,(H,19,20)/t13-,14+,17?,18?

InChI Key

UWPMIBVQZDSYNA-MWABVPJASA-N

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O

Isomeric SMILES

CC1=CC=C(C=C1)C23C[C@H]4C[C@@H](C2)CC(C4)(C3)C(=O)O

1-(p-Tolyl)-3-adamantanecarboxylic acid, also known as 3-p-Tolyl-adamantane-1-carboxylic acid, is a compound characterized by its unique structural features combining an adamantane core with a p-tolyl group and a carboxylic acid functional group. The molecular formula of this compound is C₁₈H₂₂O₂, and it has a molecular weight of approximately 270.366 g/mol . The compound typically appears as a white to off-white crystalline solid, with a melting point ranging between 173°C and 177°C .

Typical of carboxylic acids and aromatic compounds. These include:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form the corresponding hydrocarbon.
  • Electrophilic Aromatic Substitution: The p-tolyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

The synthesis of 1-(p-Tolyl)-3-adamantanecarboxylic acid can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the acylation of p-tolyl derivatives using adamantane-1-carboxylic acid as the acylating agent in the presence of a Lewis acid catalyst.
  • Direct Carboxylation: Utilizing carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group directly onto the adamantane structure.
  • Multicomponent Reactions: Recent advancements have allowed for the use of multicomponent reactions involving adamantane derivatives and aryl groups to synthesize complex structures efficiently .

1-(p-Tolyl)-3-adamantanecarboxylic acid has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing new drugs, particularly those targeting viral infections or inflammatory diseases.
  • Materials Science: Due to its unique structure, it may be used in creating advanced materials with specific mechanical or thermal properties.
  • Organic Synthesis: As an intermediate in various organic synthesis pathways.

Interaction studies involving 1-(p-Tolyl)-3-adamantanecarboxylic acid typically focus on its binding affinities and interactions with biological macromolecules. These studies are crucial for understanding its potential therapeutic roles and mechanisms of action. Preliminary studies suggest that similar compounds can interact with protein targets involved in disease pathways, although specific data on this compound remains sparse.

Several compounds share structural similarities with 1-(p-Tolyl)-3-adamantanecarboxylic acid. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
1-Adamantanecarboxylic AcidC₁₁H₁₆O₂Basic adamantane structure without aromatic substitution
2-Picolinic AcidC₆H₅NO₂Contains a pyridine ring; used in coordination chemistry
AmantadineC₁₃H₁₈NAntiviral drug; contains an adamantane core
3-P-Tolyl-2-adamantanolC₁₈H₂₄OAlcohol derivative; showcases different functionalization

Uniqueness

1-(p-Tolyl)-3-adamantanecarboxylic acid is unique due to its combination of an adamantane backbone with a p-tolyl substituent and a carboxylic acid group, which may enhance its biological activity compared to simpler adamantane derivatives. This structural complexity allows for diverse interactions and potential applications in medicinal chemistry that are not present in simpler compounds.

XLogP3

4.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

270.161979940 g/mol

Monoisotopic Mass

270.161979940 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

Explore Compound Types